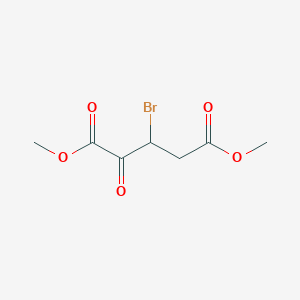

Dimethyl 3-bromo-2-oxopentanedioate

Description

Properties

IUPAC Name |

dimethyl 3-bromo-2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNARYFLZZSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617989 | |

| Record name | Dimethyl 3-bromo-2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148728-48-7 | |

| Record name | Dimethyl 3-bromo-2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dimethyl 3-bromo-2-oxopentanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 3-bromo-2-oxopentanedioate from dimethyl 2-oxoglutarate. This key chemical transformation provides a valuable intermediate for the synthesis of various organic molecules, including dimethyl 2-oxoglutaconate. This document details the experimental protocol, presents quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Introduction

This compound is a halogenated derivative of dimethyl 2-oxoglutarate, a cell-permeable form of the Krebs cycle intermediate α-ketoglutarate. The introduction of a bromine atom at the α-position to one of the carbonyl groups significantly enhances the synthetic utility of the molecule, making it a versatile precursor for the introduction of various functionalities through nucleophilic substitution or elimination reactions. Notably, it serves as a direct precursor to dimethyl (E)-2-oxoglutaconate via dehydrobromination.[1]

Reaction Scheme

The synthesis of this compound is achieved through the α-bromination of dimethyl 2-oxoglutarate. A common and effective method involves the use of copper(II) bromide as the brominating agent.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from dimethyl 2-oxoglutarate using copper(II) bromide.[2]

Materials:

-

Dimethyl 2-oxoglutarate

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate (EtOAc)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of ethyl acetate (160 mL), add copper(II) bromide (11.5 g, 51.7 mmol).

-

To this suspension, add a solution of dimethyl 2-oxoglutarate (3.00 g, 17.2 mmol) in chloroform (80 mL).

-

Heat the reaction mixture to reflux and maintain it overnight.

-

After cooling to room temperature, remove the volatile solvents using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (3:2) as the eluent.

-

The product, this compound, is obtained as a yellow oil.

References

An In-depth Technical Guide to Dimethyl 3-bromo-2-oxopentanedioate

CAS Number: 148728-48-7

This technical guide provides a comprehensive overview of Dimethyl 3-bromo-2-oxopentanedioate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated keto-diester. The following tables summarize its key physical and computational properties based on available data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 148728-48-7 | [1] |

| Molecular Formula | C₇H₉BrO₅ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| Purity | ≥95% | [2] |

| Appearance | Not specified | - |

| Storage Temperature | Ambient Storage | [2] |

Table 2: Computational Data

| Descriptor | Value | Source |

| InChI | 1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3 | [2] |

| InChIKey | MILNARYFLZZSHA-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C(C(=O)OC)C(C)Br | - |

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning".[2] Appropriate personal protective equipment (PPE) should be used when handling this compound.

Experimental Protocols

This compound is a valuable synthetic intermediate. The following sections detail its synthesis and a key reaction.

Synthesis of this compound

A known method for the synthesis of this compound involves the bromination of Dimethyl 2-oxopentanedioate.

Experimental Protocol:

-

Materials:

-

Dimethyl 2-oxopentanedioate

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate (EtOAc)

-

Chloroform (CHCl₃)

-

-

Procedure:

-

A solution of Dimethyl 2-oxopentanedioate in chloroform is prepared.

-

This solution is added to a solution of copper(II) bromide in ethyl acetate at room temperature.

-

The reaction mixture is heated to reflux.

-

Upon completion of the reaction, the mixture is worked up to isolate the desired product, this compound.

-

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Dehydrobromination to Dimethyl (E)-2-oxoglutaconate

This compound serves as a precursor to Dimethyl (E)-2-oxoglutaconate through a dehydrobromination reaction. This elimination reaction introduces a double bond into the molecule. While the specific experimental details from the primary literature were not accessible, the general transformation is outlined below.

Conceptual Protocol:

-

Reactant: this compound

-

Reagent: A suitable base to facilitate the elimination of hydrogen bromide.

-

Solvent: An appropriate organic solvent.

-

Procedure: The base is added to a solution of this compound in the chosen solvent. The reaction is stirred, likely at a specific temperature, until completion. An aqueous work-up followed by extraction and purification would yield the desired Dimethyl (E)-2-oxoglutaconate.

Diagram 2: Dehydrobromination Reaction

Caption: Conceptual workflow for the dehydrobromination of this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. Its reactivity allows for the introduction of further functionality, making it a valuable precursor for more complex molecules. The resulting product of its dehydrobromination, Dimethyl (E)-2-oxoglutaconate, is also a useful intermediate in the synthesis of various heterocyclic compounds.

Conclusion

This compound is a key chemical intermediate with well-defined properties and synthetic utility. This guide provides essential technical data and experimental context for its synthesis and subsequent reactions, aiming to support researchers and scientists in their endeavors within drug discovery and chemical development. Further investigation into its potential biological activities could unveil new applications for this versatile molecule.

References

"Dimethyl 3-bromo-2-oxopentanedioate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Dimethyl 3-bromo-2-oxopentanedioate, a chemical intermediate with applications in organic synthesis.

Core Chemical Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉BrO₅[1][2][3][4] |

| Molecular Weight | 253.05 g/mol [1][4][5] |

Synthesis and Applications

This compound serves as an intermediate in the synthesis of other chemical compounds. For instance, it is used in the preparation of Dimethyl 2-Oxoglutaconate. The synthesis of this compound can be achieved through the bromination of a precursor molecule. A general approach involves reacting dimethyl 2-oxoglutarate with a brominating agent like copper(II) bromide in a suitable solvent, followed by purification.

While a detailed, step-by-step experimental protocol for a specific reaction is not available, the logical workflow for its synthesis can be conceptualized as a sequence of key stages.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 148728-48-7 [sigmaaldrich.com]

Spectroscopic Profile of Dimethyl 3-bromo-2-oxopentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3-bromo-2-oxopentanedioate, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound characterization and quality control in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.40 | dd | 9.3, 5.9 | CHBr |

| 3.95 | s | - | OCH₃ |

| 3.71 | s | - | OCH₃ |

| 3.34 | dd | 17.3, 5.9 | CH₂ |

| 3.06 | dd | 17.3, 9.3 | CH₂ |

Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer

Table 2: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1755 | Strong | C=O stretch (α-keto ester) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Prediction based on characteristic frequencies of α-keto esters and related compounds.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 253/255 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 194/196 | High | [M - COOCH₃]⁺ |

| 173 | Moderate | [M - Br]⁺ |

| 114 | High | [M - Br - COOCH₃]⁺ |

| 59 | Very High | [COOCH₃]⁺ |

Prediction based on common fragmentation patterns of α-keto esters.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a Varian 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum is based on the analysis of a thin film of the compound on a salt plate (NaCl). The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with data collected over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or following gas chromatographic separation. The ionization energy would be set to 70 eV.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Reactivity of Dimethyl 3-bromo-2-oxopentanedioate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized organic molecule with significant potential as a versatile building block in synthetic chemistry. Its unique arrangement of a ketone, two ester groups, and a reactive bromine atom on a pentanedioate backbone makes it a prime candidate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. The core of its reactivity lies in conjugate addition, often followed by subsequent elimination or cyclization reactions, opening pathways to complex molecular architectures, including various heterocyclic systems of medicinal interest. This document details the expected reaction mechanisms, provides generalized experimental protocols, and presents key data in a structured format to facilitate its application in research and drug development.

Introduction to this compound

This compound possesses a chemical structure ripe for synthetic manipulation. The presence of electron-withdrawing ketone and ester functionalities activates the molecule for nucleophilic attack. The bromine atom at the 3-position serves as a good leaving group, paving the way for a variety of substitution and elimination reactions. This combination of functional groups suggests that the primary mode of reaction with "soft" nucleophiles will be conjugate addition to the α,β-unsaturated system that can be formed upon elimination of HBr, or direct substitution at the bromine-bearing carbon. The resulting products can serve as valuable intermediates in the synthesis of diverse compounds, including but not limited to, substituted amino acids, heterocycles such as pyridazinones and pyrazoles, and other complex molecular scaffolds.

Core Reactivity Profiles with Nucleophiles

The reactivity of this compound is dominated by its electrophilic nature at several key positions. The primary reaction pathway with many nucleophiles is anticipated to be a conjugate addition, a reaction characteristic of α,β-unsaturated carbonyl compounds. While the starting material is a saturated bromo-compound, it is in equilibrium with its more reactive unsaturated analogue or can undergo an initial substitution followed by elimination.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is expected to proceed via a conjugate addition mechanism. The amine attacks the electrophilic carbon in a Michael-type addition. This is often followed by the elimination of hydrogen bromide (dehydrobromination), which can occur spontaneously or be promoted by a base, to yield a stable enamine product.

A particularly noteworthy reaction is with hydrazine and its derivatives. The initial conjugate addition and dehydrobromination are followed by an intramolecular cyclization, leading to the formation of pyridazinone heterocycles, a scaffold found in many biologically active compounds.

Reaction with Thiol Nucleophiles

Thiols are "soft" nucleophiles and are expected to undergo conjugate addition to the β-carbon of the α,β-unsaturated intermediate of this compound. This reaction is anticipated to form a stable carbon-sulfur bond, leading to the corresponding thioether derivative.

Reaction with Carbon Nucleophiles

The reactivity with carbon nucleophiles is expected to be dependent on the "hardness" or "softness" of the nucleophile.

-

"Soft" Carbon Nucleophiles: Enolates and organocuprates are predicted to favor conjugate addition, attacking the β-carbon to form a new carbon-carbon bond. This provides a powerful method for extending the carbon skeleton of the molecule.

-

"Hard" Carbon Nucleophiles: Grignard reagents and organolithium compounds are expected to preferentially attack the "harder" electrophilic center, the ketone carbonyl group, in a 1,2-addition fashion.

Reaction with Other Nucleophiles

Other nucleophiles, such as azide and cyanide, are also expected to participate in conjugate addition reactions, leading to the introduction of versatile functional groups that can be further elaborated.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes the expected reaction products with various nucleophiles based on the well-established reactivity of analogous compounds, such as dimethyl (3'-bromo-2'-oxopropylidene)propanedioate[1].

| Nucleophile Class | Representative Nucleophile | Expected Reaction Type | Predicted Product Structure |

| Amines (Primary) | R-NH₂ | Conjugate Addition, Dehydrobromination | Dimethyl 2-(1-(alkylamino)ethylidene)-3-oxopentanedioate |

| Amines (Secondary) | R₂NH | Conjugate Addition, Dehydrobromination | Dimethyl 2-(1-(dialkylamino)ethylidene)-3-oxopentanedioate |

| Hydrazines | H₂NNH₂ | Conjugate Addition, Dehydrobromination, Cyclization | Methyl 6-(methoxycarbonyl)-5-oxo-2,5-dihydropyridazine-3-carboxylate |

| Thiols | R-SH | Conjugate Addition | Dimethyl 3-(alkylthio)-2-oxopentanedioate |

| Enolates | ⁻CH(CO₂Et)₂ | Conjugate Addition | Tetraethyl 3-acetyl-3-methylpropane-1,1,2,2-tetracarboxylate |

| Organocuprates | (CH₃)₂CuLi | Conjugate Addition | Dimethyl 3-methyl-2-oxopentanedioate |

| Grignard Reagents | CH₃MgBr | 1,2-Addition to Ketone | Dimethyl 3-bromo-2-hydroxy-2-methylpentanedioate |

| Azides | NaN₃ | Conjugate Addition | Dimethyl 3-azido-2-oxopentanedioate |

| Cyanides | KCN | Conjugate Addition | Dimethyl 3-cyano-2-oxopentanedioate |

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add benzylamine (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the corresponding enamine.

Protocol 2: Synthesis of a Pyridazinone Derivative using Hydrazine

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pyridazinone derivative.

Visualizations

Conclusion

This compound is a highly promising synthetic intermediate with a rich and versatile reactivity profile. Its reactions are primarily governed by the principles of conjugate addition, followed by potential elimination or cyclization pathways, providing access to a wide array of complex molecular structures. The ability to readily form functionalized enamines and important heterocyclic scaffolds like pyridazinones underscores its potential utility in medicinal chemistry and drug discovery. While specific experimental data for this exact compound is sparse, the predictable nature of its reactivity, based on well-understood organic chemistry principles and data from close analogs, provides a solid foundation for its exploration and application in novel synthetic strategies. Further research into the full scope of its reactivity and the biological evaluation of its derivatives is highly encouraged.

References

An In-depth Technical Guide to the Electrophilicity of Dimethyl 3-bromo-2-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized organic molecule possessing significant electrophilic character. The presence of multiple electron-withdrawing groups, including two ester moieties and a ketone, flanking a bromine-bearing carbon atom, renders this compound a potent substrate for a variety of nucleophilic reactions. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its molecular characteristics, reactivity profile, and potential applications in organic synthesis and as a research tool. Due to the limited availability of specific quantitative kinetic data in the public domain, this guide also draws upon the broader context of α-haloketone reactivity to provide a thorough theoretical framework.

Introduction

α-Haloketones are a well-established class of reactive intermediates in organic chemistry, valued for their ability to act as versatile electrophiles. The electrophilicity of the α-carbon is significantly enhanced by the inductive effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack. This compound represents a particularly activated example of this class, with additional electron-withdrawing ester groups further increasing its reactivity. Understanding the electrophilic nature of this compound is crucial for its effective utilization in the synthesis of complex molecules and for its potential development as a covalent probe or inhibitor in biological systems.

Molecular Structure and Physicochemical Properties

The electrophilicity of this compound is a direct consequence of its molecular structure. The key features contributing to its reactivity are:

-

α-Bromoketone Moiety: The core of its electrophilicity lies in the carbon-bromine bond at the α-position to the ketone. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the carbon atom electron-deficient and a prime target for nucleophiles.

-

Geminal Diester Group: The presence of two ester groups on the adjacent carbon further delocalizes electron density away from the reactive center, enhancing its electrophilic character.

A summary of the available physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 148728-48-7 | Chemical Suppliers |

| Molecular Formula | C₇H₉BrO₅ | Chemical Suppliers |

| Molecular Weight | 253.05 g/mol | Chemical Suppliers |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Solubility | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

Electrophilic Reactivity and Reaction Profile

The high electrophilicity of this compound allows it to participate in a range of nucleophilic substitution and addition reactions. A key study by Cameron, Read, and Stavrakis on a closely related compound, dimethyl (3'-bromo-2'-oxopropylidene)propanedioate, highlights the diverse reactivity of this class of compounds. The abstract of this work indicates that these highly electrophilic alkenes react with a variety of nucleophiles.[1]

Based on the general reactivity of α-haloketones and the available information, the following reactions are anticipated for this compound:

-

Nucleophilic Substitution (Sₙ2): This is the most common reaction pathway for α-haloketones. A wide range of nucleophiles, including amines, thiols, alkoxides, and carbanions, can displace the bromide ion.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

-

Reactions with Soft Nucleophiles: Soft nucleophiles, such as iodide ions or phosphines, are expected to react readily at the electrophilic carbon center.

Due to a lack of specific experimental data, a table of reaction yields and conditions for the title compound cannot be provided. However, the general reaction scheme is illustrated below.

Caption: General reaction pathways for this compound.

Experimental Protocols

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: A solution of the nucleophile (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile, THF, DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Electrophile: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the stirred solution of the nucleophile at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., water, saturated ammonium chloride). The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography, recrystallization, or distillation to afford the desired substituted product.

The following diagram illustrates a typical experimental workflow.

Caption: A generalized experimental workflow for nucleophilic substitution.

Potential Applications in Drug Development and Chemical Biology

While no specific applications of this compound in drug development have been reported, its high electrophilicity suggests several potential uses:

-

Covalent Inhibitors: As a potent electrophile, this molecule could be explored as a warhead for targeted covalent inhibitors. By incorporating it into a scaffold that binds to a specific protein, the bromo-keto moiety could react with a nucleophilic residue (e.g., cysteine, lysine, histidine) in the active site, leading to irreversible inhibition.

-

Chemical Probes: It could serve as a versatile chemical probe to identify and label proteins with reactive nucleophilic residues. This can be a valuable tool in chemical proteomics for target identification and validation.

-

Building Block for Heterocyclic Synthesis: α-Haloketones are common precursors for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

The logical relationship for its potential as a covalent inhibitor is depicted below.

Caption: Logical pathway for covalent inhibition by an electrophilic compound.

Conclusion

This compound is a highly electrophilic molecule with significant potential in organic synthesis and as a tool for chemical biology and drug discovery. Its reactivity is governed by the presence of an α-bromoketone moiety further activated by two ester groups. While specific quantitative data on its electrophilicity remains scarce in the literature, the well-established chemistry of α-haloketones provides a strong foundation for predicting its reaction profile. Further research into the kinetics and synthetic applications of this compound is warranted to fully exploit its potential.

References

Dimethyl 3-bromo-2-oxopentanedioate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Dimethyl 3-bromo-2-oxopentanedioate (CAS No. 148728-48-7). The information is compiled from available Safety Data Sheets (SDS) to ensure safe laboratory practices. Due to a lack of extensive toxicological studies, this compound should be handled with the utmost care, assuming it is potentially hazardous.

Physicochemical and Hazard Information

While detailed reactivity and toxicological data are limited, the following tables summarize the known physical, chemical, and hazard properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 148728-48-7 |

| Molecular Formula | C₇H₉BrO₅ |

| Appearance | No data available |

| Odor | No data available |

| Melting Point/Freezing Point | No data available |

| Boiling Point and Boiling Range | No data available |

| Flash Point | No data available |

| Evaporation Rate | No data available |

| Flammability (solid, gas) | No data available |

| Upper/Lower Flammability or Explosive Limits | No data available |

| Vapor Pressure | No data available |

| Vapor Density | No data available |

| Relative Density | No data available |

| Solubility(ies) | No data available |

| Partition Coefficient: n-octanol/water | No data available |

| Auto-ignition Temperature | No data available |

| Decomposition Temperature | No data available |

| Viscosity | No data available |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Eye Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Note: The absence of data does not mean the substance is not hazardous. It should be handled with care.

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Table 3: Exposure Controls and Personal Protective Equipment

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Handling, Storage, and First-Aid

Proper handling, storage, and emergency preparedness are crucial for minimizing risks associated with this compound.

Table 4: Handling, Storage, and First-Aid Procedures

| Procedure | Recommendation |

| Safe Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use personal protective equipment. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

Table 5: Fire-Fighting and Accidental Release Measures

| Measure | Instruction |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards from the Chemical | May emit toxic fumes of carbon oxides and hydrogen bromide under fire conditions. |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Containment and Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.

An In-depth Technical Guide to the Physical Properties of Dimethyl 3-bromo-2-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethyl 3-bromo-2-oxopentanedioate. It includes available quantitative data, detailed experimental protocols for property determination, and a visualization of its synthesis workflow.

Chemical Identity and Properties

This compound, also known as Dimethyl 3-bromo-2-oxoglutarate, is a halogenated keto ester with the chemical formula C₇H₉BrO₅.[1] Its molecular weight is approximately 253.05 g/mol .[2] The compound is registered under the CAS Number 148728-48-7.[1][2][3]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉BrO₅ | [1] |

| Molecular Weight | 253.05 g/mol | [2] |

| CAS Number | 148728-48-7 | [1][2][3] |

| Appearance | Yellow oil | [4] |

| Solubility | 23 g/L in water at 25 °C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.06 (1H, ABX, Jab = 17.3 Hz, Jax = 9.3 Hz), 3.34 (1H, ABX, Jab = 17.3 Hz, Jbx = 5.9 Hz), 3.71 (3H, s), 3.95 (3H, s), 5.40 (1H, ABX, Jax = 9.3 Hz, Jbx = 5.9 Hz) | [4] |

Synthesis Workflow

This compound can be synthesized from Dimethyl 2-oxoglutarate. The following diagram illustrates the experimental workflow for this synthesis.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for obtaining spectroscopic data.

3.1. Determination of Melting Point (General Protocol for a Solid Organic Compound)

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more accurate measurement.

-

3.2. Determination of Boiling Point (General Protocol for a Liquid Organic Compound)

-

Apparatus: Thiele tube or other heating bath, small test tube, capillary tube, thermometer.

-

Procedure:

-

A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated gently in a Thiele tube or an appropriate heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3.3. Determination of Density (General Protocol for a Liquid Organic Compound)

-

Apparatus: Pycnometer or a volumetric flask and an analytical balance.

-

Procedure using a Pycnometer:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and weighed again.

-

The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

-

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

-

Sample Preparation:

-

Approximately 5-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a clean, dry NMR tube.[5][6][7][8][9]

-

The solution should be homogeneous and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.[8]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[10][11]

-

3.5. Infrared (IR) Spectroscopy (General Protocol using ATR-FTIR)

-

Sample Preparation and Analysis:

-

For a liquid sample, a small drop is placed directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.[12][13][14][15][16]

-

For a solid sample, a small amount of the powder is placed on the crystal, and pressure is applied to ensure good contact.[12][13]

-

A background spectrum of the empty, clean ATR crystal is recorded.

-

The IR spectrum of the sample is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[16]

-

This guide provides a foundational understanding of the physical properties of this compound for its application in research and development. While some physical constants remain to be experimentally determined, the provided protocols offer a clear path for their measurement.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 148728-48-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 3-BROMO-2-OXOPENTANEDIOIC ACID DIMETHYL ESTER | 148728-48-7 [chemicalbook.com]

- 5. organomation.com [organomation.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. jascoinc.com [jascoinc.com]

- 16. gammadata.se [gammadata.se]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives Using Dimethyl 3-bromo-2-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery. One versatile synthetic approach to functionalized quinoxalinones involves the reaction of o-phenylenediamines with α-halo ketoesters. This application note provides a detailed protocol for the synthesis of a quinoxaline derivative, specifically Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, using Dimethyl 3-bromo-2-oxopentanedioate as a key starting material.

Reaction Scheme

The synthesis proceeds via a condensation reaction between an o-phenylenediamine and this compound, followed by an intramolecular cyclization to form the quinoxalinone ring system.

Caption: General reaction scheme for the synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Experimental Protocol

This protocol outlines the synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate from this compound and o-phenylenediamine.

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol (or other suitable solvent such as Acetonitrile)

-

Triethylamine (or other suitable base)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 eq).

-

Solvent and Base Addition: Dissolve the o-phenylenediamine in a suitable solvent such as ethanol. Add a base, for example, triethylamine (1.1 eq), to the solution.

-

Addition of the α-Halo Ketoester: While stirring, add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Product Name | Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate |

| Molecular Formula | C₁₁H₁₂N₂O₃[1] |

| Molecular Weight | 220.23 g/mol [1] |

| Appearance | Yellow solid[1] |

| Purity | ≥ 98% (by NMR)[1] |

| Storage Conditions | 0-8°C[1] |

Note: The yield of the reaction will depend on the specific reaction conditions and purification efficiency.

Spectroscopic Data

The following are representative spectroscopic data for a similar quinoxaline derivative, which can be used for comparison and characterization of the synthesized product.[2]

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.47 (brs, 1H, NH), 10.09 (brs, 1H, NH), 9.11 (s, 1H), 8.39 (d, 1H), 8.21 (d, 1H), 7.65 (d, 1H), 7.44 (d, 2H), 7.31 (s, 1H), 5.19 (s, 1H), 4.55 (q, 2H), 3.76 (s, 3H), 2.24 (s, 3H), 1.35 (t, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.7, 165.2, 149.8, 145.6, 138.4, 125.5, 122.3, 118.7, 112.3, 108.9, 104.5, 96.6, 59.5, 51.9, 42.4, 18.6, 14.5, 13.2 |

| FT-IR (KBr) | νmax (cm⁻¹): 3572, 2967, 1823, 1740, 1657, 1534 |

| Mass Spectrometry (MS) | m/z: 363 (M+) |

Note: The provided spectroscopic data is for a representative compound and may not exactly match the data for Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Caption: Workflow for the synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Potential Applications and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets and signaling pathways, making them attractive candidates for drug development. While the specific biological activity of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is not extensively documented in the public domain, related quinoxalinone structures have shown potential as inhibitors of various enzymes and receptors.

The general workflow for investigating the biological activity of a newly synthesized quinoxaline derivative is outlined below.

Caption: General workflow for investigating the biological activity of quinoxaline derivatives.

Conclusion

The synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate from this compound and o-phenylenediamine provides a straightforward route to a functionalized quinoxalinone scaffold. This derivative can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The provided protocol and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the potential of this and related quinoxaline derivatives. Further investigation into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 2-Aminothiazoles using Dimethyl 3-bromo-2-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.

Application Notes

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized α-bromo-β-ketoester. Its reaction with thiourea via the Hantzsch synthesis is anticipated to yield Dimethyl 2-aminothiazole-4,5-dicarboxylate. The two ester functionalities on the resulting thiazole ring offer valuable handles for further chemical modifications, making this a strategic pathway for the generation of diverse compound libraries for drug discovery programs. The electron-withdrawing nature of the ester groups can influence the reactivity of the thiazole ring and the amino group, which should be considered in subsequent derivatization steps.

The general reaction is expected to proceed with high efficiency under mild conditions. Common solvents for this transformation include ethanol, methanol, and N,N-dimethylformamide (DMF). The reaction is often carried out at temperatures ranging from room temperature to reflux. The product can often be isolated by precipitation from the reaction mixture or after aqueous workup.

Quantitative Data Summary

Due to the absence of specific literature for the reaction of this compound with thiourea, the following table summarizes typical quantitative data for Hantzsch thiazole syntheses with analogous α-bromo-β-ketoesters. These values can serve as a benchmark for optimization studies.

| Parameter | Value/Range | Notes |

| Reactant Ratio | ||

| This compound | 1.0 equivalent | Limiting reagent. |

| Thiourea | 1.0 - 1.5 equivalents | A slight excess of thiourea can drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Ethanol | Other polar protic solvents like methanol can also be used. |

| Temperature | Reflux (approx. 78 °C) | Reactions may also proceed at room temperature over a longer period. |

| Reaction Time | 2 - 6 hours | Monitor by Thin Layer Chromatography (TLC) for completion. |

| Yield | ||

| Expected Product Yield | 75% - 95% | Yields are typically high for Hantzsch thiazole syntheses. |

Experimental Protocol: Synthesis of Dimethyl 2-aminothiazole-4,5-dicarboxylate

This protocol describes a representative procedure for the synthesis of Dimethyl 2-aminothiazole-4,5-dicarboxylate from this compound and thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Dimethyl 2-aminothiazole-4,5-dicarboxylate.

-

Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: Experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.

Logical Relationship in Hantzsch Synthesis

Caption: Logical flow of the Hantzsch thiazole synthesis.

Application Notes and Protocols: Dimethyl 3-bromo-2-oxopentanedioate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. A key strategy in the synthesis of these inhibitors is the use of versatile chemical building blocks that can be elaborated into complex heterocyclic scaffolds. Dimethyl 3-bromo-2-oxopentanedioate is a promising yet underexplored precursor for this purpose. Its combination of a reactive α-bromo ketone and two ester functionalities offers multiple reaction sites for the construction of diverse molecular architectures.

This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of a novel, hypothetical kinase inhibitor targeting the Janus kinase (JAK) signaling pathway. The protocols outlined below are based on established chemical transformations and provide a framework for the rational design and synthesis of new therapeutic agents.

Hypothetical Target and Signaling Pathway: JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. Our hypothetical kinase inhibitor, "DM-Jakinib," is designed to target the ATP-binding site of JAK family kinases, thereby inhibiting downstream signaling.

Application Notes and Protocols for Diels-Alder Reactions Involving Highly Electrophilic Dienophiles

Disclaimer: Extensive literature searches did not yield specific examples of Diels-Alder reactions involving "Dimethyl 3-bromo-2-oxopentanedioate." The following application notes and protocols are based on a representative and well-documented Diels-Alder reaction of a highly electrophilic dienophile, maleic anhydride, with cyclopentadiene. This information is intended to provide researchers, scientists, and drug development professionals with a detailed framework and experimental guidance applicable to analogous reactions with electron-deficient alkenes.

Application Notes

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the synthesis of six-membered rings. The reactivity of this reaction is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, making it more electrophilic. "this compound" possesses multiple electron-withdrawing functionalities, including two ester groups and a ketone, in addition to a bromine atom. These features classify it as a highly electrophilic alkene, suggesting it would be a reactive dienophile in Diels-Alder reactions.

Such highly functionalized cyclohexene products, which would result from the reaction of "this compound" with a diene, are valuable intermediates in organic synthesis and drug development. The dense array of functional groups provides numerous handles for subsequent chemical transformations, allowing for the rapid construction of complex molecular architectures. The stereochemistry of the resulting adducts can often be predicted by the "endo rule," which states that the dienophile's electron-withdrawing substituents preferentially adopt an endo position in the transition state, leading to the kinetic product.

Representative Diels-Alder Reaction: Cyclopentadiene and Maleic Anhydride

To illustrate the experimental approach for a Diels-Alder reaction with a highly electrophilic dienophile, the reaction between cyclopentadiene and maleic anhydride is presented. This reaction is a classic example, known for its high yield and stereoselectivity.

Quantitative Data Summary

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Solvent | Reaction Temperature (°C) | Reaction Time (min) | Product | Yield (%) | Melting Point (°C) |

| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | Room Temperature | 60 | cis-Norbornene-5,6-endo-dicarboxylic anhydride | >95 | 164-165 |

Experimental Protocol

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride

Materials:

-

Maleic anhydride

-

Dicyclopentadiene

-

Ethyl acetate

-

Hexane

-

Round-bottom flask (100 mL)

-

Fractional distillation apparatus

-

Stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

1. Preparation of Cyclopentadiene:

-

Caution: Dicyclopentadiene is flammable and has an unpleasant odor. Cyclopentadiene is volatile and dimerizes at room temperature. This procedure should be performed in a well-ventilated fume hood.

-

Set up a fractional distillation apparatus.

-

Place 20 mL of dicyclopentadiene in the 100 mL round-bottom flask with a stir bar.

-

Heat the dicyclopentadiene to its boiling point (approximately 170 °C).

-

Slowly distill the cyclopentadiene monomer, which boils at 41 °C.

-

Collect the cyclopentadiene monomer in a receiver flask cooled in an ice bath. Approximately 6 mL of cyclopentadiene should be collected. The monomer should be used immediately.

2. Diels-Alder Reaction:

-

In a 50 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate by gentle warming.

-

Add 20 mL of hexane to the solution. The maleic anhydride may partially precipitate but will redissolve as the reaction proceeds.

-

Cool the solution in an ice bath.

-

Slowly add 6.0 mL of the freshly distilled cyclopentadiene to the maleic anhydride solution with swirling.

-

After the addition is complete, allow the mixture to stand at room temperature for about 60 minutes, with occasional swirling.

3. Isolation and Purification of the Product:

-

Crystals of cis-norbornene-5,6-endo-dicarboxylic anhydride will form.

-

Cool the mixture in an ice bath to ensure complete crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials.

-

Allow the crystals to air dry on the filter paper.

4. Characterization:

-

Determine the melting point of the dried crystals. The literature melting point is 164-165 °C.

-

Obtain the yield of the product.

-

Characterize the product using spectroscopic methods such as IR and NMR spectroscopy if required.

Visualizations

Diels-Alder Reaction Workflow

Caption: Workflow for a typical Diels-Alder reaction.

Application Notes and Protocols: Conjugate Addition Reactions with Dimethyl 3-bromo-2-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized electrophilic substrate. Its reactivity is characterized by the presence of a bromine atom alpha to a ketone, and flanked by two ester groups. This arrangement makes it a versatile precursor in organic synthesis. While direct conjugate addition to this substrate is possible, it readily undergoes elimination in the presence of a base to form dimethyl (E)-2-oxoglutaconate, a potent Michael acceptor. This subsequent conjugate addition to the unsaturated intermediate is a key pathway for the synthesis of diverse molecular scaffolds.

This document provides detailed application notes and protocols for conjugate addition reactions involving this compound, with a focus on the synthesis of heterocyclic compounds with potential applications in drug discovery.

Reaction Pathways

The primary reactive pathway for this compound with basic nucleophiles is an elimination-addition mechanism .

A less common, alternative pathway is the direct conjugate addition , which may be favored by soft, non-basic nucleophiles.

Below is a DOT script representation of these pathways.

Applications in Heterocyclic Synthesis

The elimination-addition pathway of this compound is particularly useful for the synthesis of quinoxalinone and pyrazole derivatives. These heterocyclic cores are prevalent in pharmacologically active compounds. Quinoxalinone derivatives have been reported to exhibit a wide range of biological activities including anticancer, neuroprotective, antibacterial, and antiviral properties.[1][2][3][4][5] Similarly, pyrazole derivatives are known to possess anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[6][7][8][9][10]

The synthesis of these heterocycles from this compound proceeds through the in-situ formation of dimethyl (E)-2-oxoglutaconate, which then undergoes a conjugate addition followed by cyclization.

The following DOT script illustrates the workflow for the synthesis of these heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of a Quinoxalinone Derivative via Elimination-Addition

This protocol describes the reaction of this compound with o-phenylenediamine to form a quinoxalinone derivative. The reaction proceeds via an in-situ elimination of HBr to form dimethyl (E)-2-oxoglutaconate, followed by conjugate addition of the diamine and subsequent cyclization.

Materials:

-

This compound

-

o-Phenylenediamine

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Developing chamber and solvent system (e.g., Ethyl acetate/Hexane)

-

UV lamp

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add o-phenylenediamine (1.0 mmol).

-

Add triethylamine (1.2 mmol) to the mixture. The triethylamine acts as a base to facilitate the initial dehydrobromination.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC.

-

After completion of the reaction (typically 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinoxalinone derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of a Pyrazole Derivative via Elimination-Addition

This protocol details the synthesis of a pyrazole derivative from this compound and phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Sodium acetate (NaOAc)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium acetate (1.5 mmol) in glacial acetic acid (5 mL). The sodium acetate will promote the initial elimination.

-

Add phenylhydrazine (1.0 mmol) to the solution.

-

Heat the reaction mixture at 80-90 °C with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

Confirm the structure of the product using spectroscopic techniques.

Quantitative Data Summary

While specific yield data for the conjugate addition reactions of this compound is not extensively reported in the literature, analogous reactions with dimethyl (E)-2-oxoglutaconate provide an indication of expected outcomes. The following table summarizes typical yields for the synthesis of quinoxalinone and pyrazole derivatives from related α,β-unsaturated keto esters.

| Starting Material Analogue | Nucleophile | Product | Typical Yield (%) |

| Diethyl 2-oxoglutaconate | o-Phenylenediamine | Quinoxalinone derivative | 75-85 |

| Diethyl 2-oxoglutaconate | Hydrazine hydrate | Pyrazole derivative | 80-90 |

| Diethyl 2-oxoglutaconate | Phenylhydrazine | Pyrazole derivative | 70-85 |

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Discussion

The reactivity of this compound is dominated by its propensity to undergo elimination to form a highly electrophilic α,β-unsaturated system. This intermediate is primed for conjugate addition with a variety of nucleophiles, making the parent bromo-compound a valuable precursor for the synthesis of complex molecules, particularly heterocycles of medicinal interest.

For researchers in drug development, the ability to readily access quinoxalinone and pyrazole scaffolds from this starting material offers a streamlined approach to generating libraries of compounds for biological screening. The protocols provided herein serve as a foundation for further exploration and optimization of these synthetic transformations. Future work could involve exploring a broader range of nucleophiles and investigating conditions that may favor direct conjugate addition for the synthesis of alternative product classes.

References

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 10. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

Application Note and Protocol: Purification of Dimethyl 3-bromo-2-oxopentanedioate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 3-bromo-2-oxopentanedioate is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Efficient purification of this compound is crucial for the successful progression of multi-step synthetic pathways. This document outlines a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for the separation of organic compounds. The following protocol is based on established methodologies and provides a reproducible procedure for obtaining the compound in high purity.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are derived from literature precedents and represent typical experimental conditions.[1][2]

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Isocratic mixture of Ethyl Acetate (EtOAc) and Hexanes |

| Recommended Eluent Composition | 4% Ethyl Acetate in Hexanes[1] or Hexanes:EtOAc = 3:1 |

| Typical Column Size | 80g Silica Gel Cartridge (for multi-gram scale)[1] |

| Sample Loading | Dry loading or concentrated solution in minimal solvent |

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization or staining |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

-

Select an appropriate size glass column or pre-packed cartridge (e.g., 80g silica gel for purifying several grams of crude product).[1]

-

If using a glass column, prepare a slurry of silica gel in the mobile phase (e.g., 4% EtOAc in hexanes).

-

Carefully pack the column with the slurry, ensuring no air bubbles are trapped. The top of the silica bed should be flat.

-

Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.

-

Equilibrate the packed column by passing several column volumes of the mobile phase through it until the baseline is stable.

2. Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples or to achieve a tighter band, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

Carefully apply the prepared sample to the top of the column.

3. Elution and Fraction Collection:

-

Begin the elution by adding the mobile phase to the top of the column.

-

Maintain a constant flow rate. For an 80g column, a flow rate of 40-60 mL/min is typical for automated flash chromatography systems.

-

Collect fractions of a suitable volume (e.g., 20-30 mL) in labeled test tubes or vials.

4. Monitoring the Separation:

-

Monitor the elution of the compound by Thin Layer Chromatography (TLC).

-

Spot a small aliquot from each fraction onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., the same as the mobile phase or a slightly more polar one to achieve an Rf of 0.2-0.4 for the desired compound).

-

Visualize the spots under UV light or by using a suitable staining agent (e.g., potassium permanganate or vanillin stain).

5. Isolation of the Purified Compound:

-

Identify the fractions containing the pure this compound based on the TLC analysis.

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product as a clear, colorless oil.[1]

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, MS) to confirm its identity and purity.

Visualizations

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Dimethyl 3-bromo-2-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dimethyl 3-bromo-2-oxopentanedioate as a versatile building block in the synthesis of novel heterocycles, with a specific focus on the preparation of substituted thiazoles. The resulting compounds have potential applications in drug discovery, particularly as enzyme inhibitors.

Introduction

This compound is a reactive trifunctional chemical intermediate. Its structure, featuring an α-bromo ketone and two ester groups, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. This document outlines a key application in the synthesis of a thiazole derivative and provides the relevant biological context and detailed experimental protocols.

Application: Synthesis of a Thiazole Derivative as a SUMO Activating Enzyme (SAE) Inhibitor

A significant application of this compound is in the synthesis of heteroaryl compounds that act as inhibitors of the SUMO (Small Ubiquitin-like Modifier) Activating Enzyme (SAE).[1] SAE is a critical enzyme in the SUMOylation pathway, a post-translational modification process implicated in various cellular functions. Dysregulation of this pathway is linked to several diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1]

Logical Workflow for Synthesis and Biological Context

References

Application Notes and Protocols for 3-Bromo-2-Ketoglutarate Analogues in Medicinal Chemistry

Disclaimer: Due to the limited publicly available data on the direct medicinal chemistry applications of Dimethyl 3-bromo-2-oxopentanedioate , this document focuses on its closely related analogue, (RS)-3-bromo-2-ketoglutarate . This analogue has been studied as a potential affinity label for α-ketoglutarate binding sites, particularly in the context of isocitrate dehydrogenase, providing a relevant case study for researchers interested in this chemical scaffold.

Introduction

α-Ketoglutarate (α-KG) is a critical intermediate in the citric acid cycle and plays a central role in cellular metabolism, nitrogen balance, and as a co-substrate for a variety of dioxygenases involved in epigenetic regulation and signaling. Consequently, enzymes that bind α-KG are attractive targets for therapeutic intervention in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

(RS)-3-bromo-2-ketoglutarate, an analogue of α-KG, has been investigated as a tool compound to probe the active sites of α-KG-dependent enzymes. Its utility as an affinity label stems from the electrophilic nature of the carbon bearing the bromine atom, which can react with nucleophilic residues within the enzyme's active site, leading to irreversible inhibition. This allows for the identification and characterization of key amino acids involved in substrate binding and catalysis.

Application: Affinity Labeling of NADP+-Dependent Isocitrate Dehydrogenase

One of the key applications of (RS)-3-bromo-2-ketoglutarate is in the study of NADP+-dependent isocitrate dehydrogenase (IDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. (RS)-3-bromo-2-ketoglutarate has been shown to act as a substrate and an affinity label for this enzyme, providing insights into its active site architecture and catalytic mechanism.[1][2]

Mechanism of Action

(RS)-3-bromo-2-ketoglutarate initially binds reversibly to the active site of isocitrate dehydrogenase. Subsequently, a nucleophilic residue in the active site can attack the carbon-bromine bond, leading to the displacement of the bromide ion and the formation of a covalent bond between the inhibitor and the enzyme. This results in the irreversible inactivation of the enzyme. Studies have indicated that the modification occurs in the nicotinamide region of the coenzyme binding site, proximal to the substrate site.[1]

Quantitative Data

The interaction of (RS)-3-bromo-2-ketoglutarate with pig heart NADP+-dependent isocitrate dehydrogenase has been characterized with the following quantitative parameter:

| Compound | Enzyme | Parameter | Value | Reference |

| (RS)-3-bromo-2-ketoglutarate | Pig Heart NADP+-Dependent Isocitrate Dehydrogenase | KI (Inhibition Constant) | 360 µM | [1] |

This KI value represents the concentration of the inhibitor at which the rate of inactivation is half-maximal, indicating the initial binding affinity of the compound to the enzyme before the irreversible covalent modification occurs.

Experimental Protocols

The following are generalized protocols for the synthesis of (RS)-3-bromo-2-ketoglutarate and its use in enzyme inhibition assays, based on standard biochemical methodologies.

Protocol 1: Synthesis of (RS)-3-bromo-2-ketoglutarate

Materials:

-

Diethyl 2-oxoglutarate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

-